molecular formula C25H29ClN2O3 B340200 N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide

N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide

Cat. No.: B340200
M. Wt: 441 g/mol
InChI Key: WYDDLYAVIBBEBW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide: is a complex organic compound characterized by the presence of a chlorophenyl group, an isoindole moiety, and a decanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide typically involves multiple steps:

    Formation of the Isoindole Moiety: The isoindole structure can be synthesized through a cyclization reaction involving phthalic anhydride and an amine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with an appropriate nucleophile.

    Formation of the Decanamide Chain: The decanamide chain is attached through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the isoindole structure, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole oxides, while reduction could produce isoindole alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving isoindole derivatives.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the decanamide chain can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N-methylacetamide: Similar structure but lacks the isoindole moiety.

    N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]hexanamide: Similar structure but with a shorter alkyl chain.

Uniqueness

N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide is unique due to the combination of its isoindole moiety, chlorophenyl group, and decanamide chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H29ClN2O3

Molecular Weight

441 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide

InChI

InChI=1S/C25H29ClN2O3/c1-2-3-4-5-6-7-8-16-23(29)27(20-13-11-12-19(26)17-20)18-28-24(30)21-14-9-10-15-22(21)25(28)31/h9-15,17H,2-8,16,18H2,1H3

InChI Key

WYDDLYAVIBBEBW-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CCCCCCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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